
5-(N-Metil-N-isobutil)amilorida
Descripción general
Descripción
5-(N-Metil-N-isobutil)amilorida es un inhibidor potente y selectivo del canal de sodio epitelial (ENaC). Es un derivado de la amilorida, un agente diurético bien conocido. Este compuesto se utiliza principalmente en la investigación científica para estudiar diversos procesos fisiológicos, incluido el transporte de iones de sodio y la regulación de la presión arterial .
Aplicaciones Científicas De Investigación
5-(N-Metil-N-isobutil)amilorida tiene una amplia gama de aplicaciones de investigación científica:
Química: Se utiliza para estudiar los mecanismos de transporte de iones de sodio y los efectos de la inhibición de ENaC.
Biología: Se utiliza para investigar la regulación de la presión arterial, el equilibrio de líquidos y la homeostasis de electrolitos.
Industria: Se utiliza en el desarrollo de nuevos fármacos y agentes terapéuticos
Mecanismo De Acción
El mecanismo de acción de 5-(N-Metil-N-isobutil)amilorida implica su unión al dominio extracelular del canal de sodio epitelial (ENaC). Esta unión bloquea el paso de iones de sodio a través del poro del canal, lo que lleva a una reducción en la reabsorción de sodio en el riñón. Esta inhibición de la actividad de ENaC puede ser útil en estudios que investigan la regulación de la presión arterial, el equilibrio de líquidos y la homeostasis de electrolitos .
Análisis Bioquímico
Biochemical Properties
5-(N-Methyl-N-isobutyl)amiloride plays a crucial role in biochemical reactions by blocking the Na+/H+ antiport. This inhibition affects the transport of sodium ions across cell membranes, which is essential for maintaining cellular homeostasis . The compound interacts with several enzymes and proteins, including the epithelial sodium channel (ENaC), by binding to its extracellular domain and blocking the passage of sodium ions through the channel pore . This interaction is vital for understanding the regulation of sodium reabsorption and its implications in various physiological processes.
Cellular Effects
5-(N-Methyl-N-isobutyl)amiloride has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the Na+/H+ antiport, leading to changes in cell signaling pathways, gene expression, and cellular metabolism . The compound has been shown to reduce sodium reabsorption in the kidney, which can impact blood pressure regulation and fluid balance . Additionally, 5-(N-Methyl-N-isobutyl)amiloride has been utilized to study early cellular responses to acidosis and its potential antitumor properties .
Molecular Mechanism
The molecular mechanism of 5-(N-Methyl-N-isobutyl)amiloride involves its binding to the extracellular domain of the epithelial sodium channel (ENaC), thereby blocking the passage of sodium ions through the channel pore . This inhibition leads to a reduction in sodium reabsorption, which is crucial for maintaining electrolyte homeostasis . The compound also affects the Na+/H+ antiport, which plays a role in regulating intracellular pH and cellular metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-(N-Methyl-N-isobutyl)amiloride have been observed to change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that 5-(N-Methyl-N-isobutyl)amiloride remains stable under specific storage conditions, such as 2-8°C .
Dosage Effects in Animal Models
The effects of 5-(N-Methyl-N-isobutyl)amiloride vary with different dosages in animal models. At lower doses, the compound effectively inhibits sodium reabsorption and regulates blood pressure and fluid balance . At higher doses, it may exhibit toxic or adverse effects, including potential cardiodepression . Understanding the dosage effects is crucial for determining the therapeutic potential and safety of 5-(N-Methyl-N-isobutyl)amiloride in clinical applications.
Metabolic Pathways
5-(N-Methyl-N-isobutyl)amiloride is involved in various metabolic pathways, including the regulation of sodium and hydrogen ion transport . The compound interacts with enzymes and cofactors that play a role in maintaining cellular homeostasis and electrolyte balance . Its effects on metabolic flux and metabolite levels are essential for understanding its impact on cellular metabolism and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 5-(N-Methyl-N-isobutyl)amiloride within cells and tissues involve interactions with specific transporters and binding proteins . The compound’s localization and accumulation can affect its activity and function, influencing its therapeutic potential and safety . Understanding the transport and distribution mechanisms is crucial for optimizing the use of 5-(N-Methyl-N-isobutyl)amiloride in research and clinical settings.
Subcellular Localization
The subcellular localization of 5-(N-Methyl-N-isobutyl)amiloride is essential for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Understanding its subcellular localization can provide insights into its mechanism of action and potential therapeutic applications.
Métodos De Preparación
La síntesis de 5-(N-Metil-N-isobutil)amilorida implica varios pasos. El material de partida es típicamente amilorida, que se somete a una serie de reacciones químicas para introducir los grupos N-metil y N-isobutil. Las condiciones de reacción a menudo incluyen el uso de disolventes orgánicos como metanol y cloroformo, y las reacciones se llevan a cabo a temperaturas controladas .
La pureza del producto final generalmente se asegura mediante técnicas como la cromatografía en capa fina (TLC) y la recristalización .
Análisis De Reacciones Químicas
5-(N-Metil-N-isobutil)amilorida se somete a varias reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los agentes reductores comunes incluyen el hidruro de aluminio y litio y el borohidruro de sodio.
Sustitución: Esta reacción implica el reemplazo de un grupo funcional por otro.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación de this compound puede producir varios derivados oxidados, mientras que las reacciones de sustitución pueden introducir diferentes grupos funcionales en la molécula .
Comparación Con Compuestos Similares
5-(N-Metil-N-isobutil)amilorida es única en su potente e inhibición selectiva del canal de sodio epitelial (ENaC). Compuestos similares incluyen:
5-(N-Etil-N-isopropil)amilorida: Otro derivado de la amilorida con efectos inhibidores similares sobre ENaC.
5-(N,N-Dimetil)amilorida clorhidrato: Un derivado con diferentes sustituyentes que también inhibe ENaC.
5-(N,N-Hexametileno)amilorida: Un derivado con un grupo hexametileno que inhibe ENaC
Estos compuestos comparten mecanismos de acción similares pero difieren en su potencia, selectividad y aplicaciones específicas en la investigación y la medicina.
Propiedades
IUPAC Name |
3-amino-6-chloro-N-(diaminomethylidene)-5-[methyl(2-methylpropyl)amino]pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18ClN7O/c1-5(2)4-19(3)9-7(12)16-6(8(13)17-9)10(20)18-11(14)15/h5H,4H2,1-3H3,(H2,13,17)(H4,14,15,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVIUMPLAOXSSGN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(C)C1=NC(=C(N=C1Cl)C(=O)N=C(N)N)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClN7O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50242594 | |
| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
299.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96861-65-3 | |
| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096861653 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(N-Methyl-N-isobutyl)amiloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50242594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-(N-Methyl-N-isobutyl)Ã?amiloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[[2,3-Dihydro-1,4-benzodioxin-6-yl(oxo)methyl]amino]benzoic acid methyl ester](/img/structure/B1214125.png)

![5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-2-furohydrazide](/img/structure/B1214127.png)
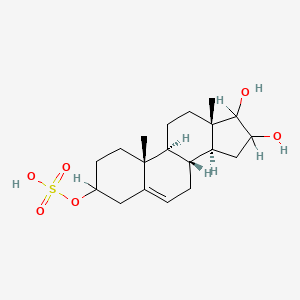
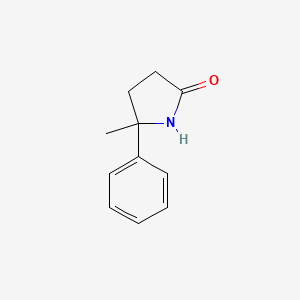
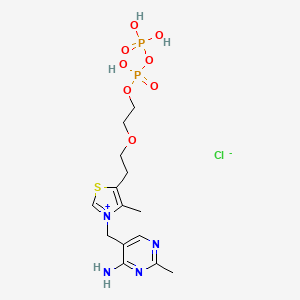
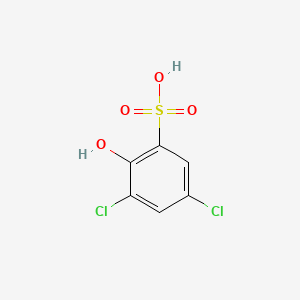
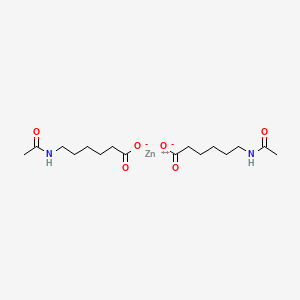

![3-amino-5-[(1Z)-1-cyano-2-(1H-indol-3-yl)eth-1-en-1-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B1214138.png)
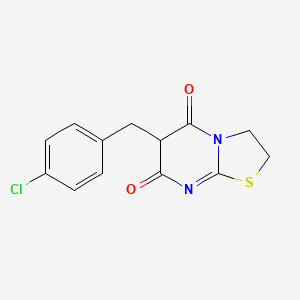
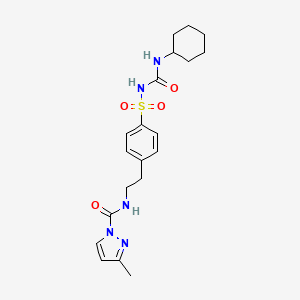
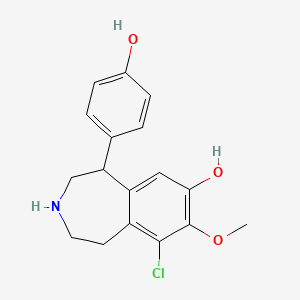
![6-(Dipropylamino)-6,7,8,9-tetrahydro-5h-benzo[7]annulen-1-ol](/img/structure/B1214148.png)
